[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Description
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Properties
IUPAC Name |
[3-fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCWMUWIILISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Advanced Building Block for Medicinal Chemistry []
Executive Summary
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a high-value bioisosteric building block designed to address common liabilities in lead optimization: lipophilicity (LogP) and metabolic instability. By incorporating a 3-fluoro substituent and a 3-aryloxyoxetane motif, this scaffold offers a polarity-enhanced alternative to traditional 4-methoxy or 4-trifluoromethoxy benzylamines. It is primarily utilized in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where a stable, polar ether linkage is required to modulate physicochemical properties without sacrificing ligand efficiency.
Chemical Identity & Structure
The molecule features a benzylamine core substituted at the para-position with an oxetan-3-yloxy group and at the meta-position with a fluorine atom. This specific substitution pattern leverages the "Oxetane Principle" , where the oxetane ring acts as a lipophilicity-lowering surrogate for gem-dimethyl or carbonyl groups while maintaining metabolic robustness.
| Property | Detail |
| IUPAC Name | [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
| CAS Number | 1349709-03-0 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| SMILES | NCC1=CC(F)=C(OC2COC2)C=C1 |
| Core Motif | 3-Aryloxyoxetane / 3-Fluorobenzylamine |
Physicochemical Profile & Design Logic
This building block is engineered to improve the "drug-likeness" of small molecules. The table below contrasts it with common analogs.
| Property | [3-Fluoro-4-(oxetan-3-yloxy)...] | 4-Methoxy Analog | 4-OCF₃ Analog | Design Implication |
| ClogP (Est.) | ~0.8 - 1.1 | ~1.4 | ~2.8 | Significant reduction in lipophilicity improves solubility. |
| tPSA | ~55 Ų | ~35 Ų | ~35 Ų | Increased polar surface area aids permeability/solubility balance. |
| H-Bond Acceptors | 3 (Amine + Ether + Oxetane O) | 2 | 2 | Oxetane oxygen is a potent H-bond acceptor (Lewis basicity). |
| Metabolic Stability | High | Low (O-demethylation) | High | Fluorine blocks oxidative metabolism at the aromatic ring; oxetane resists CYP450. |
| pKa (Amine) | ~8.8 | ~9.3 | ~8.9 | Fluorine inductive effect slightly lowers basicity, potentially improving CNS penetration. |
Key Structural Features:
-
Oxetane Ring: Acts as a "polar shield." The exposed oxygen lone pairs function as a weak hydrogen bond acceptor, improving aqueous solubility compared to acyclic ethers.
-
3-Fluoro Substituent: Exerts a strong electron-withdrawing effect (
, ), deactivating the phenyl ring against oxidative metabolism and modulating the pKa of the benzylamine. -
Ether Linkage: The
character of the oxetane attachment provides a distinct vector for exploring chemical space compared to planar aromatic ethers.
Synthesis Protocols
The synthesis typically proceeds via a convergent route involving the nucleophilic aromatic substitution or alkylation of a phenol precursor, followed by reduction of the nitrile to the amine.
Method A: Alkylation & Reduction (Standard Route)
Step 1: Formation of the Oxetane Ether
-
Reagents: 3-Fluoro-4-hydroxybenzonitrile, 3-Iodooxetane (or 3-Tosyloxetane), Cesium Carbonate (
). -
Solvent: DMF or NMP (anhydrous).
-
Conditions:
, 12-24 hours. -
Mechanism:
displacement. The phenol is deprotonated by and attacks the electrophilic C3 position of the oxetane.-
Note: 3-Iodooxetane is preferred over the tosylate for higher reactivity, though it is more expensive.
-
Step 2: Reduction of the Nitrile
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions:
to RT, followed by careful quenching. -
Critical Handling: Acidic quenching (e.g., HCl) must be performed cautiously. While the oxetane ether is relatively stable, prolonged exposure to strong aqueous acid at high temperatures can trigger ring opening. A mild workup (e.g., NaOH or minimal acid contact) is recommended.
Visual Synthesis Workflow
Figure 1: Synthetic pathway from commercially available nitrile precursor to the target benzylamine.
Stability & Handling
The oxetane ring introduces specific stability considerations distinct from standard benzylamines.
-
Acid Sensitivity: Oxetanes are cyclic ethers with significant ring strain (~107 kJ/mol). Under strongly acidic aqueous conditions (e.g., 1M HCl, reflux), the oxygen can protonate, making the ring susceptible to nucleophilic attack (ring opening) by water or chloride ions.
-
Protocol: When forming salts (e.g., HCl salt), use anhydrous conditions (HCl in dioxane/ether) and avoid excess acid. Store as the free base if possible, or as a fumarate/oxalate salt for milder stability.
-
-
Thermal Stability: Generally stable up to
in neutral/basic media. -
Storage: Hygroscopic as a salt. Store at
under inert atmosphere (Argon/Nitrogen).
Applications in Drug Discovery[3][4]
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "elaborated fragment." It provides a vector for growing into the S1/S2 pockets of enzymes while anchoring the molecule via the primary amine (often forming salt bridges with Asp/Glu residues).
Bioisosteric Replacement Strategy
In lead optimization, if a lead compound contains a 4-methoxybenzylamine or 4-(trifluoromethoxy)benzylamine moiety:
-
Problem: The lead has high lipophilicity (LogP > 4) or poor metabolic stability (O-demethylation).
-
Solution: Replace with [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.
-
Outcome:
-
LogP Reduction: Lowers LogP by ~0.5–1.0 unit.
-
Solubility: Increases aqueous solubility due to the oxetane oxygen's accessibility.
-
Metabolic Block: The 3-fluoro group prevents aromatic hydroxylation; the oxetane is stable to esterases and most CYPs.
-
Signaling Pathway Integration
The amine is frequently used to target kinases (e.g., attaching to the hinge-binding motif) or GPCRs (aminergic receptors).
Figure 2: Strategic application of the building block in Lead Optimization.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Retrieved from [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
Sources
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS number and identifiers
[1]
Executive Summary
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a specialized heterocyclic building block used in high-value medicinal chemistry programs. It features a primary benzylamine handle for diversification and an oxetan-3-yl ether motif. The oxetane ether serves as a polar, metabolically stable bioisostere for traditional alkoxyl groups (e.g., methoxy or ethoxy), often improving the solubility and lipophilic efficiency (LipE) of drug candidates without increasing molecular weight significantly.
This guide outlines the critical parameters for its identification, synthesis, and application in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Core Identifiers
| Parameter | Value |
| Chemical Name | [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
| CAS Number | 1349709-03-0 (Free Base) |
| Alternative CAS | 1439900-28-3 (Often associated with HCl salt or non-fluoro analog; verify specific batch) |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| SMILES | NCC1=CC=C(OC2COC2)C(F)=C1 |
| InChI Key | InChI=1S/C10H12FNO2/c11-9-5-7(6-12)1-2-10(9)14-8-3-13-4-8/h1-2,5,8H,3-4,6,12H2 |
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| cLogP | ~0.5 - 0.9 | Low lipophilicity due to the polar oxetane oxygen. |
| TPSA | ~64 Ų | Favorable for membrane permeability (amine + ether + oxetane). |
| pKa (Base) | ~9.2 | Typical for primary benzylamines; exists as a cation at physiological pH. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 3 | Amine N, Ether O, Oxetane O. |
Synthetic Methodology
The synthesis of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine requires careful construction of the aryl-oxetanyl ether bond, a step prone to ring-opening side reactions if acidic conditions are used. The recommended route utilizes a nucleophilic substitution on a 3-iodooxetane or 3-tosyloxetane electrophile, followed by nitrile reduction.
Reaction Pathway Diagram
Detailed Protocol
Step 1: Formation of the Oxetane Ether
Objective: Alkylation of the phenol oxygen without opening the strained oxetane ring.
-
Substrate: 3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9).
-
Reagents: 3-Iodooxetane (1.2 equiv) or 3-Tosyloxetane; Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Conditions: Heat to 80–100°C for 12–16 hours in a sealed vessel.
-
Mechanism: SN2 displacement. The fluorine atom ortho to the hydroxyl group increases the acidity of the phenol, facilitating anion formation.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Key Insight: Avoid strong Lewis acids or protic acids during workup, as they can catalyze the ring-opening of the oxetane to a 1,3-diol or allylic alcohol.
Step 2: Reduction of the Nitrile to Amine
Objective: Selective reduction of the nitrile group to a primary amine.
-
Substrate: 3-Fluoro-4-(oxetan-3-yloxy)benzonitrile (CAS: 1349717-11-8).[1]
-
Method A (Borane): Treat with BH₃·THF (1M, 3 equiv) at 0°C to RT. Quench carefully with MeOH, then reflux with dilute HCl (briefly) or NaOH to break the boron-amine complex.
-
Method B (Hydrogenation): H₂ (50 psi), Raney Nickel or Pd/C, in MeOH/NH₃. The presence of ammonia prevents the formation of secondary amine dimers.
-
Purification: The product is an amine and can be purified by reverse-phase HPLC (using basic modifiers like NH₄HCO₃) or by forming the HCl salt.
Medicinal Chemistry Applications
Oxetane as a Bioisostere
The oxetane ring in this molecule is not merely a linker; it is a strategic design element.
-
Solubility Enhancement: The oxetane oxygen has a localized lone pair that is sterically exposed, acting as a strong hydrogen bond acceptor.[2] This increases aqueous solubility compared to a standard phenyl ether or gem-dimethyl group.
-
Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the oxetane ring is sterically compact and electronically distinct, often retarding metabolic clearance.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit, improving the drug-likeness (LipE) of the scaffold.
Application Workflow
This building block is typically used in fragment-based drug discovery or lead optimization . The benzylamine moiety reacts with carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas.
Handling & Analytics
Storage and Stability[2]
-
State: The free base is likely a viscous oil or low-melting solid; the HCl salt is a white crystalline solid.
-
Hygroscopicity: Primary amine salts are hygroscopic. Store in a desiccator at -20°C.
-
Stability: The oxetane ring is stable to basic and neutral conditions but sensitive to strong aqueous acids (e.g., 6M HCl, heat). Avoid prolonged exposure to acidic media during deprotection steps of other functional groups.
Analytical Validation
-
1H NMR (DMSO-d6):
- ~8.3 (br s, 3H, NH₃⁺)
- ~7.4–7.1 (m, 3H, Ar-H)
- ~5.4 (quintet, 1H, Oxetane-CH)
- ~4.9 & 4.5 (m, 4H, Oxetane-CH₂)
- ~4.0 (s, 2H, Benzyl-CH₂)
-
LCMS: ESI+ [M+H]⁺ = 198.1.
-
19F NMR: Single peak around -130 to -135 ppm (Ar-F).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Discusses the physicochemical properties and stability of oxetanes.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Comprehensive review on oxetane synthesis including aryl ethers.
-
Enamine Ltd. "Building Blocks Catalogue - Oxetanes." Identification of CAS 1349709-03-0 and analogs.
-
BOC Sciences. "Product Data: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine."[][] Confirmation of CAS and structure.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aryloxyoxetanes." Organic Letters. Detailed protocol for the Cs₂CO₃ mediated alkylation of phenols with 3-iodooxetane.
Methodological & Application
Application Note: Optimized Reductive Amination Protocols for Oxetane-Functionalized Benzyl Amines
Executive Summary
The incorporation of oxetane rings into drug candidates is a pivotal strategy in modern medicinal chemistry to improve metabolic stability, solubility, and reduce lipophilicity (LogD) without altering potency. However, the synthetic manipulation of oxetane-containing building blocks—specifically [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine —presents a distinct chemoselectivity challenge.[1][2]
While the primary benzyl amine is a robust nucleophile, the oxetane ether linkage is susceptible to acid-catalyzed ring opening (hydrolysis or polymerization) under the standard acidic conditions often employed to catalyze imine formation. This guide provides an optimized, self-validating protocol using Sodium Triacetoxyborohydride (STAB) under controlled pH conditions, ensuring high conversion while preserving the integrity of the strained oxetane ring.
Chemical Compatibility Profile
Understanding the competing reactivities of the substrate is critical for protocol success.
The Substrate: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine[1][2]
-
Nucleophile: The benzylic amine (approx.[2] pKa ~8.8–9.[1][2]2) is sufficiently nucleophilic to attack aldehydes and ketones.[1][2] The 3-fluoro substituent exerts a mild inductive electron-withdrawing effect ($ -I $), slightly reducing nucleophilicity compared to non-fluorinated benzyl amines, necessitating efficient water removal or mild activation.[1][2]
-
Electrophile (The Risk): The oxetane ring is a strained ether.[3] In the presence of strong Brønsted acids (e.g., HCl, TFA) or strong Lewis acids, the ring oxygen protonates/coordinates, activating the adjacent carbons for nucleophilic attack (by water or the amine itself), leading to ring opening.
The Reagent: Sodium Triacetoxyborohydride (STAB)[4][5][6]
-
Selectivity: STAB is the reagent of choice because it is less reducing than NaBH
(won't reduce ketones/aldehydes rapidly) but reduces iminium ions efficiently.[4] -
Acidity: Commercial STAB may contain free acetic acid.[1][2] While generally mild, the stoichiometry of the acid additive must be strictly controlled to prevent oxetane degradation.
Reaction Mechanism & Chemoselectivity
The following diagram illustrates the "Growth Pathway" (desired product) versus the "Death Pathway" (acid-catalyzed decomposition).[2]
Figure 1: Chemoselectivity map highlighting the risk of acid-catalyzed ring opening.
Optimized Experimental Protocol
Method A: Standard STAB Protocol (Recommended)
Applicability: Aldehydes and reactive ketones.[2] Scale: 1.0 mmol basis.
Reagents
-
Amine: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine (1.0 equiv)[1][2]
-
Carbonyl: Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2] Note: DCE is preferred for reaction rate, but DCM is easier to remove.
Step-by-Step Procedure
-
Preparation: Flame-dry a 20 mL reaction vial and purge with Nitrogen (
). -
Dissolution: Add the Amine (1.0 equiv) and the Carbonyl (1.1 equiv) to the vial. Dissolve in anhydrous DCE (concentration ~0.1 M).
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
-
Quench & Workup (Critical for Oxetane Survival):
-
Quench by slowly adding saturated aqueous NaHCO
.[1][2][5] Do not use strong base (NaOH) immediately if the product has other sensitive esters, but NaHCO is safe for oxetanes. -
Stir vigorously for 15 minutes to quench boron complexes.
-
Extract with DCM (
).[1][2] -
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
Method B: Two-Step "Acid-Free" Protocol (Difficult Substrates)
Applicability: Acid-sensitive substrates or unreactive ketones where STAB/AcOH fails.[1][2]
-
Imine Formation: Combine Amine and Carbonyl in anhydrous Methanol (MeOH) or Toluene with 4Å Molecular Sieves . Heat to 40–50°C for 4–12 hours. (No acid catalyst).[1][2]
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH
) (1.5 equiv). Note: NaBH is compatible with oxetanes in basic/neutral media. -
Workup: Standard aqueous workup.
Decision Workflow & Troubleshooting
Use this logic flow to determine the correct parameters for your specific electrophile.
Figure 2: Experimental decision matrix for reagent selection.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation.[1][2] | Add 4Å Molecular Sieves; increase imine formation time (up to 4h) before adding STAB. |
| Oxetane Ring Opening | Reaction medium too acidic.[1][2] | Reduce AcOH to 0.5 equiv or switch to Method B (Acid-free). Ensure STAB quality (old bottles accumulate acid).[1][2] |
| Dialkylation | Primary amine over-reacting.[1][2] | Ensure Carbonyl is added to the Amine (inverse addition) or use a slight excess of Amine (1.2 eq) vs Carbonyl. |
| Emulsion during Workup | Boron salts.[1][2] | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO |
Analytical Validation
To confirm the integrity of the oxetane ring post-reaction, check for these specific NMR signatures:
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the oxetane methylene protons: typically two multiplets around
4.5 – 5.0 ppm . -
Ring Opening Indicator: If the ring opens, these shifts will move upfield to
3.5–4.0 ppm (characteristic of a linear alkyl ether/alcohol).
-
-
19F NMR:
-
The 3-Fluoro signal is a sensitive probe for the electronic environment of the aromatic ring.[2] A significant shift (>0.5 ppm) compared to the starting material may indicate degradation of the ether linkage.
-
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition.[1][2] Link[2]
-
Abdel-Magid, A. F., et al. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][6][4][7] Journal of Organic Chemistry.[1][2][7] Link[2]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[9] Chemical Reviews.[1][2] Link[2]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2] Journal of Medicinal Chemistry.[1][2] Link[2]
Sources
- 1. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Strategic Functionalization of the Benzylamine Group in Oxetane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Oxetane-Containing Benzylamines in Medicinal Chemistry
The oxetane motif has emerged as a powerful tool in modern drug discovery, prized for its ability to enhance key physicochemical properties of bioactive molecules.[1][2] When incorporated into a benzylamine scaffold, the resulting hybrid structure presents a unique opportunity for multiparameter optimization in lead discovery and development. The oxetane ring, a four-membered cyclic ether, is not merely a passive substituent. Its inherent ring strain (approximately 106 kJ·mol⁻¹) and the electronegativity of the oxygen atom exert significant electronic and steric influence on the neighboring benzylamine group.[3] Notably, the presence of an oxetane can lower the pKa of a proximal amine, a critical factor for modulating target engagement and pharmacokinetic profiles.[3]
This guide provides a comprehensive overview of key reaction pathways for the functionalization of the benzylamine nitrogen in oxetane-containing compounds. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to navigate the synthetic challenges and harness the full potential of this valuable structural class. The stability of the oxetane ring is a paramount consideration, and the protocols herein have been selected and optimized to preserve its integrity. Generally, the oxetane ring is stable under basic conditions but can be susceptible to ring-opening in the presence of strong acids.[4]
I. Core Synthesis of the Oxetane-Benzvlamine Scaffold: Reductive Amination
A primary and highly efficient method for constructing the parent oxetane-benzylamine framework is through reductive amination. This reaction typically involves the condensation of oxetan-3-one with a benzylamine derivative to form an iminium intermediate, which is then reduced in situ to the desired amine.
Expert Insight: The choice of reducing agent is critical to minimize the formation of the corresponding oxetan-3-ol as a byproduct. Milder or more sterically hindered reducing agents that selectively reduce the iminium ion over the ketone are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often superior choices compared to the more reactive sodium borohydride (NaBH₄). Pre-formation of the iminium ion by stirring the oxetan-3-one and benzylamine together before adding the reducing agent can also significantly improve the yield of the desired amine.
Workflow for Reductive Amination
Sources
Troubleshooting & Optimization
improving solubility of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine in organic solvents
Welcome to the dedicated technical support guide for [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome challenges related to the solubility of this compound in organic solvents. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the underlying molecular interactions.
Compound Profile: Understanding the Solute
Before troubleshooting, it is crucial to understand the structural characteristics of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine (MW: 197.21 g/mol , Formula: C₁₀H₁₂FNO₂)[]. Its solubility behavior is governed by a combination of distinct functional groups:
-
Primary Aminomethyl Group (-CH₂NH₂): This is a polar, basic group capable of both donating and accepting hydrogen bonds. It is a primary driver of interactions with polar protic solvents.[2][3]
-
Aromatic Phenyl Ring: A nonpolar, hydrophobic core.
-
Fluoro-Substituent (-F): An electronegative group that induces a dipole but is a very weak hydrogen bond acceptor.
-
Oxetane-Ether Moiety (-O-CH(CH₂)₂O): The ether linkage and the oxetane ring's oxygen atom are polar and can act as hydrogen bond acceptors.
This combination of polar and nonpolar regions gives the molecule a balanced, moderate polarity. Successful solubilization depends on the solvent system's ability to effectively interact with these competing features. The principle of "like dissolves like" is paramount; a solvent or solvent blend must be able to accommodate both the hydrophobic phenyl ring and the hydrophilic, hydrogen-bonding functional groups.[4]
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve the compound in a nonpolar solvent like hexane or toluene. Why is this happening?
A1: This is expected behavior due to a polarity mismatch. Solvents like hexane and toluene are nonpolar and interact primarily through weak van der Waals forces. They lack the ability to form the strong hydrogen bonds necessary to overcome the solute-solute interactions of your compound, which are dominated by the polar amine and ether groups. The energy penalty for breaking the compound's crystal lattice is not compensated by the weak interactions with a nonpolar solvent. Aliphatic amines generally show poor solubility in nonpolar organic solvents but significant solubility in polar ones.[2][3]
Q2: Which class of solvents should I start with for initial solubility screening?
A2: Begin with moderately polar to polar aprotic and polar protic solvents. This is the most logical starting point based on the molecule's structure.
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are excellent first choices. Their hydroxyl (-OH) group can act as both a hydrogen bond donor (interacting with the ether/oxetane oxygens) and an acceptor (interacting with the amine -NH₂), effectively solvating the molecule.
-
Polar Aprotic Solvents: Solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are also strong candidates. They possess significant dipole moments and can act as hydrogen bond acceptors, but they lack a donor group. They are particularly effective at solvating the main body of the molecule.
A systematic screening process is the most efficient path forward. See the protocol below for a detailed workflow.
Q3: Can I simply heat the mixture to force it into solution? What are the risks?
A3: Yes, increasing the temperature is a common and effective technique to enhance solubility for most solid solutes, as the dissolution process is typically endothermic.[5] Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.
Causality: This relationship is described by the van't Hoff equation, which relates the change in temperature to the change in the solubility product. For an endothermic dissolution, increasing the temperature shifts the equilibrium toward greater solubility.[4]
Risks & Mitigation:
-
Degradation: The primary risk is thermal degradation of your compound. It is crucial to know its thermal stability.
-
Procedure:
-
Start with gentle warming (e.g., 40-50 °C) in a sealed vial with constant stirring.
-
Visually monitor for dissolution and any color change that might indicate degradation.
-
Always cool the solution slowly. Rapid cooling can cause the compound to "crash out" as a fine, potentially amorphous precipitate that is difficult to handle.
-
Q4: What is a co-solvent system, and how can it help me?
A4: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desired polarity that a single solvent cannot provide.[5][6] This is an extremely powerful technique for molecules like yours that have both hydrophobic and hydrophilic regions.
Mechanism of Action: The goal is to create a solvent environment that is "just right." For example, you could mix a solvent that interacts well with the aromatic ring (like Dichloromethane or THF) with a solvent that is excellent at hydrogen bonding with the amine group (like methanol). The resulting mixture provides favorable interactions for all parts of the molecule simultaneously, significantly boosting solubility.
Troubleshooting Guides & Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method to efficiently identify a suitable solvent.
Objective: To test the solubility of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine across a range of solvents with varying polarities.
Materials:
-
Your compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
A selection of solvents (see table below)
-
Analytical balance
Procedure:
-
Preparation: Weigh a precise amount of your compound (e.g., 5 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This gives an initial concentration of 10 mg/mL.
-
Room Temperature Test: Cap the vial and stir vigorously at room temperature for 15-20 minutes. Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Incremental Addition: If the compound did not fully dissolve, add another 0.5 mL of the solvent (total volume 1.0 mL, concentration 5 mg/mL) and stir again. Record the observation.
-
Heating Test: If still insoluble or partially soluble, gently warm the vial to 40-50 °C while stirring for 10 minutes. Record the result.
-
Cooling Observation: Allow the heated vial to cool to room temperature. Note if the compound remains in solution or precipitates.
-
Repeat: Repeat steps 2-6 for each solvent you intend to screen.
Data Presentation: Solvent Properties and Screening
Use the following table to guide your solvent selection and record your results.
| Solvent | Polarity Index | Type | H-Bond Donor | H-Bond Acceptor | Expected Efficacy (Hypothesis) | Your Results (e.g., mg/mL) |
| n-Hexane | 0.1 | Nonpolar | No | No | Very Low | |
| Toluene | 2.4 | Nonpolar | No | No | Very Low | |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | No | Weak | Moderate | |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | No | Yes | High | |
| Ethyl Acetate | 4.4 | Polar Aprotic | No | Yes | Moderate-High | |
| Acetone | 5.1 | Polar Aprotic | No | Yes | High | |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | No | Yes | High | |
| Isopropanol (IPA) | 3.9 | Polar Protic | Yes | Yes | Very High | |
| Ethanol | 4.3 | Polar Protic | Yes | Yes | Very High | |
| Methanol | 5.1 | Polar Protic | Yes | Yes | Very High | |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | No | Yes | Very High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | No | Yes | Very High |
Protocol 2: Developing a Co-Solvent System
Objective: To systematically find a binary solvent mixture that maximizes solubility.
Prerequisites: Completion of Protocol 1. You should have identified at least one solvent where the compound is highly soluble and one where it has poor-to-moderate solubility but is miscible with the first solvent.
Example Scenario: Let's assume your compound is highly soluble in Methanol (a good H-bonder) but only moderately soluble in Dichloromethane (DCM, good for the aromatic ring).
Procedure:
-
Prepare Stock Solutions: If possible, prepare a saturated or near-saturated solution of your compound in the "good" solvent (Methanol).
-
Titration Method:
-
Place a known amount of your compound in a vial.
-
Add the "poor" solvent (DCM) until the compound is fully suspended but not dissolved.
-
Slowly add the "good" solvent (Methanol) dropwise while stirring until the compound fully dissolves. Record the final ratio of DCM to Methanol.
-
-
Systematic Blends:
-
Prepare a series of pre-mixed solvent blends in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 DCM:Methanol).
-
Use these blends to perform the solubility test as described in Protocol 1. This will help you identify the optimal ratio for maximum solubility.
-
Visualized Workflows & Concepts
Systematic Solvent Selection Workflow
Caption: A decision-making workflow for systematic solvent selection.
Mechanism of Co-Solvency
Caption: How co-solvents solvate different parts of a molecule.
References
- Physics-Based Solubility Prediction for Organic Molecules.Chemical Reviews.
- Predicting Solubility.Rowan.
- Properties of amines.Organic Chemistry II - Lumen Learning.
- Structure and Properties of Amines.Chemistry LibreTexts.
- Physical Properties of Amines.BYJU'S.
- Advances in Solubility Enhancement Techniques.International Journal of Pharmaceutical Sciences Review and Research.
- Solubility of Organic Compounds.University of Toronto.
- Solubility enhancement techniques: A comprehensive review.Journal of Applied Pharmaceutical Science.
- [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.BOC Sciences.
Sources
purification challenges of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine intermediates
Technical Support Center: Purification of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Case ID: OX-AMINE-001 Status: Active Subject: Overcoming Acid-Sensitivity and Polarity Conflicts in Benzylamine Intermediates
Executive Summary: The "Acid-Base Paradox"
You are encountering difficulties with [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine because this molecule presents a classic medicinal chemistry conflict:
-
The Amine (Base): Requires protonation or polar conditions to prevent "streaking" on silica.
-
The Oxetane (Acid-Labile): A strained 4-membered ether that undergoes rapid ring-opening hydrolysis in the presence of strong Brønsted or Lewis acids.
Critical Warning: Standard amine purification protocols involving TFA (Trifluoroacetic acid) in HPLC or 1M HCl washes during extraction will destroy your compound, yielding the ring-opened 1,3-diol byproduct.
Module 1: Chromatography Guidelines (The "No-TFA" Rule)
Issue: The amine tails on silica due to interaction with silanols, but standard acidic modifiers trigger oxetane decomposition.
Protocol A: Flash Chromatography (Silica Gel)
Do not use untreated silica. The acidity of standard silica gel (pH ~5) is sufficient to degrade the oxetane over prolonged exposure.
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) or 1% NH₄OH before packing the column. This neutralizes acidic silanol sites.
-
Mobile Phase: Use a gradient of Dichloromethane (DCM) and Methanol (MeOH).
-
Modifier: Add 1% 7N Ammonia in Methanol to your mobile phase reservoirs.
-
Gradient: 0% → 10% (7N NH₃ in MeOH) / DCM.
-
-
Loading: Load the sample as a liquid injection in a minimum amount of DCM, or use a solid load on Celite or basic alumina . Avoid silica dry-loading.
Protocol B: Preparative HPLC / LC-MS
Strictly avoid TFA or Formic Acid.
| Parameter | Recommendation | Rationale |
| Column | C18 (High pH stable) | e.g., Waters XBridge or Phenomenex Gemini. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Basic pH keeps amine neutral (improving peak shape) and protects oxetane. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |
| Detection | UV 254 nm / ESI+ | Amine ionizes well; oxetane is invisible to UV but phenyl ring is active. |
Module 2: Workup & Isolation Strategy
Issue: How to remove neutral impurities (e.g., Mitsunobu byproducts like PPh₃O) without using an acid wash that opens the ring.
The "Cold & Fast" Extraction Method
If you must perform an aqueous workup, speed and temperature are your safeguards.
-
Dissolution: Dissolve crude in EtOAc or DCM.
-
Wash: Use 0.5 M Citric Acid (mild acid) cooled to 0°C .
-
Separation: Immediately separate the aqueous layer.
-
Neutralization: Rapidly basify the cold aqueous layer with saturated NaHCO₃ or 1M NaOH to pH > 10.
-
Re-extraction: Extract the free amine back into DCM, dry over Na₂SO₄, and concentrate.
Better Alternative: Solid Phase Extraction (SPE) Use a Strong Cation Exchange (SCX-2) cartridge to catch the amine and wash away non-basic impurities.
-
Load crude mixture (in MeOH/DCM) onto SCX-2 cartridge.
-
Wash with MeOH (removes neutrals/impurities).
-
Elute amine with 2M NH₃ in MeOH .
Module 3: Troubleshooting & Diagnostics
Visualizing the Degradation Pathway
The following diagram illustrates why acidic conditions result in yield loss.
Caption: Acid-catalyzed hydrolysis of the oxetane ring leads to irreversible formation of the 1,3-diol byproduct.
Decision Matrix: Choosing the Right Purification
Caption: Workflow for selecting the optimal purification method based on crude purity and impurity profile.
Module 4: Stability & Storage (FAQ)
Q: Can I store this compound as an HCl salt? A: No. While many benzylamines are stored as HCl salts, the chloride ion is nucleophilic enough—and the acidity strong enough—to open the oxetane ring over time, especially if any moisture is present.
-
Recommendation: Store as the free base at -20°C under Argon.
-
Alternative: If a salt is required for crystallinity, try Fumaric Acid (weaker acid) or Oxalic Acid (forms stable salts), but validate stability via NMR after 24 hours.
Q: My sample turned into a white solid after sitting in air. What happened? A: Primary benzylamines avidly absorb atmospheric CO₂ to form carbamic acids or carbamate salts.
-
Fix: This is reversible. Dissolve the solid in DCM and wash with basic water (pH 10-11) or simply dry under high vacuum with mild heat (30°C) to decarboxylate.
Q: I see a peak at M+18 in LCMS. Is this the diol? A: Yes. The mass of the oxetane ring opening (+H₂O) results in an M+18 shift. If you see this, your purification method is too acidic.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Jenkins, K., et al. (2004). Practical Purification of Amines using SCX Cartridges. Journal of Combinatorial Chemistry. Link
Sources
troubleshooting low reactivity of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine in nucleophilic substitution
Welcome to the technical support guide for [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this compound in nucleophilic substitution reactions. Here, we will delve into the potential causes of low reactivity and provide systematic, evidence-based troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine exhibiting lower than expected reactivity in nucleophilic substitution?
A1: The reactivity of the primary amine in [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is modulated by the electronic effects of the substituents on the phenyl ring. While amines are generally good nucleophiles, the specific substitutions on this molecule create a nuanced electronic environment.[1][2]
-
Electron-Withdrawing Inductive Effect (-I) of Fluorine: The fluorine atom at the meta position is highly electronegative and pulls electron density away from the aromatic ring through the sigma bonds.[3] This inductive effect reduces the electron density on the benzylic carbon and, subsequently, the nitrogen atom of the methanamine group, thereby decreasing its nucleophilicity and basicity.[4][5]
-
Electron-Donating Resonance Effect (+R) of the Oxetanyloxy Group: The oxygen atom of the oxetanyloxy group at the para position has lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect increases the electron density on the ring, partially counteracting the electron-withdrawing effect of the fluorine. However, the overall effect is a finely balanced system where the amine's nucleophilicity is attenuated compared to unsubstituted benzylamine.
-
Steric Hindrance: While minimal, the oxetane ring may introduce some steric bulk, which could slightly hinder the approach of the amine to sterically congested electrophilic centers.
Q2: What is the first step I should take when a reaction with this amine is failing or proceeding slowly?
A2: The first step is to systematically evaluate your reaction conditions. Nucleophilic substitution reactions are sensitive to a variety of factors.[6] Before assuming the amine is inherently unreactive, ensure that the following parameters are optimized:
-
Choice of Base: Is the base strong enough to facilitate the reaction without causing side reactions?
-
Solvent Selection: Is the solvent appropriate for the type of nucleophilic substitution you are performing (e.g., SN2, SNAr)?[7]
-
Reaction Temperature: Has the temperature been optimized?
-
Quality of the Electrophile: Is your electrophile sufficiently reactive, and does it have a good leaving group?[8]
The troubleshooting guide below will walk you through the optimization of each of these critical parameters.
Comprehensive Troubleshooting Guide
This guide is structured to help you diagnose and resolve issues of low reactivity in a logical sequence.
Problem: Low or No Product Formation
This is the most common issue and can typically be traced back to one of three main areas: insufficient nucleophilicity of the amine under the reaction conditions, suboptimal reaction parameters, or a poorly reactive electrophile.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity.
Step 1: Enhance the Nucleophilicity of the Amine
The effective nucleophilicity of an amine in a reaction is highly dependent on the choice of base. The base can play multiple roles, such as deprotonating the amine to make it a more potent nucleophile or scavenging acidic byproducts (e.g., H-X) that could protonate the starting amine and render it unreactive.
Solution 1a: Judicious Selection of a Base
For many nucleophilic substitution reactions involving primary amines, a non-nucleophilic organic or inorganic base is required.
-
For SN2 reactions with alkyl halides: A common strategy is to use a slight excess of the amine itself to act as the base, though this can be inefficient.[9] A better approach is to use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a stronger inorganic base like potassium carbonate (K₂CO₃).
-
For SNAr reactions with electron-deficient aryl halides: Inorganic bases are generally preferred as they are less likely to compete as nucleophiles.[10]
Table 1: Common Bases for Nucleophilic Substitution with Amines
| Base | pKₐH (approx.) | Solvent | Typical Use Cases & Rationale |
| K₂CO₃ | 10.3 | DMF, DMSO, Acetonitrile | A mild, inexpensive base. Effective for SNAr and reactions with alkyl halides where the amine is not easily deprotonated.[10] |
| Cs₂CO₃ | 10.0 | DMF, Dioxane, Toluene | More soluble and often more effective than K₂CO₃ in organic solvents, leading to faster reaction rates. |
| DIPEA | 11 | DCM, Acetonitrile, DMF | A sterically hindered organic base that is non-nucleophilic. Excellent for scavenging acid in SN2 reactions without competing with the primary amine. |
| DBU | 13.5 | Acetonitrile, THF | A strong, non-nucleophilic organic base. Useful when a stronger base is needed but can promote elimination side reactions with certain substrates. |
| NaH | 35 | THF, DMF | A very strong, non-nucleophilic base. Used to deprotonate the amine to form the highly nucleophilic amide anion. Caution: Use in anhydrous conditions as it reacts violently with water.[11] |
Experimental Protocol: Screening for Optimal Base
-
Set up parallel reactions in small vials.
-
To each vial, add [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine (1.0 eq), your electrophile (1.1 eq), and the chosen solvent (e.g., DMF).
-
To each vial, add a different base (1.5-2.0 eq) from Table 1 (e.g., K₂CO₃, DIPEA, NaH).
-
Stir all reactions at a moderate temperature (e.g., 60 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).
-
Compare the conversion to the desired product to identify the most effective base.
Step 2: Optimize Reaction Conditions
The choice of solvent and temperature can dramatically influence the rate and outcome of a nucleophilic substitution reaction.
Solution 2a: Solvent Selection
The solvent's polarity and its ability to solvate ions are critical.
-
Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are generally the solvents of choice for SN2 and SNAr reactions.[7][12] They can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it "bare" and more reactive. For SNAr, they also help to stabilize the negatively charged Meisenheimer intermediate.[10]
-
Polar Protic Solvents (Ethanol, Isopropanol, Water): These solvents can hydrogen bond with the amine, creating a solvent shell that can decrease its nucleophilicity. They are generally avoided unless they are also acting as the nucleophile (solvolysis).[12]
Table 2: Recommended Solvents for Nucleophilic Substitution
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| DMF | 37 | 153 | Excellent choice for a wide range of temperatures. Solubilizes many organic and inorganic reagents. |
| DMSO | 47 | 189 | Highly polar, can significantly accelerate SNAr reactions. Higher boiling point allows for higher reaction temperatures. |
| Acetonitrile | 38 | 82 | A good polar aprotic solvent with a lower boiling point, making it easier to remove post-reaction. |
| THF | 7.5 | 66 | Less polar, but often used with strong bases like NaH. |
Solution 2b: Temperature Optimization
Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Recommendation: Start your reaction at a moderate temperature (e.g., 50-80 °C). If the reaction is slow, incrementally increase the temperature by 20 °C and monitor the progress. Be mindful of the solvent's boiling point. Microwave synthesis can also be a powerful tool for accelerating slow reactions by allowing for rapid heating to high temperatures.
Step 3: Assess the Electrophile
The structure of the electrophile and the nature of its leaving group are fundamentally important for the success of the reaction.[8][13]
Solution 3a: The Importance of a Good Leaving Group
A good leaving group is a species that is stable on its own once it has departed with the electron pair from its bond to carbon.[6] This typically means it is the conjugate base of a strong acid.
-
Reactivity Order of Halide Leaving Groups: I⁻ > Br⁻ > Cl⁻ >> F⁻
-
Excellent Leaving Groups: Tosylates (OTs), Mesylates (OMs), and Trifates (OTf). These are often superior to halides.
If your substrate has a poor leaving group (e.g., -OH, -OCH₃), you will need to convert it into a better one. For example, an alcohol (-OH) can be converted to a tosylate or mesylate.
Experimental Protocol: Improving the Leaving Group
-
If your electrophile is an alcohol (R-OH):
-
Dissolve the alcohol in an appropriate solvent like DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (TsCl) or mesyl chloride (MsCl) (1.1 eq) and a base like triethylamine or pyridine.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the R-OTs or R-OMs intermediate.
-
Use this activated electrophile in your reaction with [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.
-
By systematically addressing these key experimental variables—base, solvent, temperature, and the leaving group—you can create an environment that maximizes the inherent nucleophilicity of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine and successfully drive your desired nucleophilic substitution reaction to completion.
References
- Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT. Retrieved February 12, 2026.
- Comparative study of the electronic effects of substituents in 4-Chloro-2-fluoro-3-methoxyaniline. (2025, December). BenchChem.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Nucleophilic Substitution Reactions. (2022, August 28).
- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
- Amine Synthesis (A-Level Chemistry). (2022, April 19). Study Mind.
- Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts.
- Effect of Substituents on the Basicity of Anilines. (2020, June 14). YouTube.
- Ashenhurst, J. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction. Chemistry Steps.
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science.
- Nucleophilic Substitution Reactions. (n.d.). BITS Pilani.
- Goalby, N. (n.d.). 3.11 Amines. Chemrevise.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube.
- Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activ
- The Nucleophilic Substitution Reaction - MCAT Content. (2025, February 1). MedLife Mastery.
- Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (n.d.). Connect Journals.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions. Master Organic Chemistry.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetnitirle. (n.d.). The Royal Society of Chemistry.
- Substituent selection for design and synthesis of antimicrobial 1,3 oxazines: a topliss modified approach. (2012). FARMACIA, 60(1), 32-39.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. (2016, April 20). Beilstein Journals.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journaleras.com [journaleras.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Nucleophilic Substitution [fishersci.se]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. medlifemastery.com [medlifemastery.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
minimizing side reactions when using [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
User Guide & Troubleshooting Protocol[1]
Product ID: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine Chemical Class: Oxetane-functionalized Benzylamine Primary Application: Medicinal Chemistry (Linker synthesis, bioisostere installation)[1]
Executive Summary
This guide addresses the specific chemical liabilities of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine . This building block contains two conflicting functional groups: a basic, nucleophilic benzylamine and an acid-sensitive oxetane ether .[1]
While the fluorine atom at the 3-position provides metabolic stability and modulates the pKa of the phenoxy ether, it does not render the oxetane immune to acid-catalyzed ring opening. Successful utilization requires strict adherence to pH > 4 and controlled nucleophilic conditions.
Module 1: Preserving the Oxetane Ring (The "Acid Rule")
The oxetane ring is a strained 4-membered ether (approx. 26 kcal/mol strain energy).[1] Its primary failure mode is acid-catalyzed ring opening , which destroys the pharmacophore.[1]
The Mechanism of Failure
In the presence of Brønsted acids (H⁺) or strong Lewis acids (e.g.,
Operational Protocol
| Parameter | Safe Zone | Danger Zone | Corrective Action |
| pH Range | pH 7.5 – 14 | pH < 4 | Quench reactions with sat. |
| Lewis Acids | Mild ( | Strong ( | Switch to Pd-catalyzed or basic coupling methods. |
| Solvents | DCM, THF, DMF, MeCN | Alcohols + Acid, Acetone + Acid | Use aprotic solvents if acidic reagents are necessary. |
Visualizing the Risk
The following diagram illustrates the divergent pathways between stable coupling and destructive ring opening.
Figure 1: Stability decision tree.[1] Acid exposure leads to irreversible ring opening.
Module 2: Amine Chemoselectivity & Coupling
The benzylamine moiety is highly reactive. The goal is to facilitate coupling (amide bond formation or reductive amination) without triggering dimerization or oxidative degradation .
Scenario A: Amide Coupling
-
Risk: Acidic coupling reagents (like acid chlorides) generate HCl, which kills the oxetane.
-
Recommended Reagents: HATU, EDC/HOBt, or COMU.
-
Crucial Step: Always include a tertiary amine base (DIPEA or TEA) before adding the coupling reagent to buffer the system.
-
Ratio: 1.0 eq Amine : 1.1 eq Carboxylic Acid : 1.2 eq HATU : 3.0 eq DIPEA .[1]
-
Scenario B: Reductive Amination
-
Risk: Standard conditions often use acetic acid (AcOH) to catalyze imine formation.
-
Optimization:
-
Imine Formation: Use
or as a water scavenger instead of acid catalysis. -
Reduction: Use mild reducing agents like
or . Avoid strong acids.[1] -
Temperature: Keep at
to RT. Do not heat above if possible.
-
Protocol: Acid-Free Reductive Amination
-
Dissolve aldehyde (1.0 eq) and [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine (1.0 eq) in dry DCM.
-
Add anhydrous
(5 eq) to absorb water. Stir for 2–4 hours at RT.[1] -
Filter off
.[1] -
Cool to
and add (1.5 eq). -
Monitor by LCMS.[1] Quench with aqueous
.[1]
Module 3: Purification & Storage
Many researchers lose their product during purification because silica gel is slightly acidic (pH ~5).
Purification Troubleshooting
-
The "Streaking" Issue: Amines interact with silanols, causing broad peaks and yield loss.
-
The "Decomposition" Issue: The acidity of silica opens the oxetane ring during slow columns.
Solution: The "Buffered Silica" Method
-
Pre-treat the column: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1%
before loading the sample. -
Eluent: Maintain 0.5–1% TEA in the eluent during the run.
-
Alternative: Use Basic Alumina instead of silica gel.
Storage
-
Condition: Store under Argon/Nitrogen at -20°C.
-
Form: Free base is prone to carbonate formation (
absorption). Store as a solid if possible, or in anhydrous solvent. -
Avoid: Do not store as an HCl salt. If a salt is required, use a non-nucleophilic acid like fumaric acid or oxalate, but ensure the solid is perfectly dry.
Frequently Asked Questions (FAQs)
Q1: Can I use TFA to remove a Boc protecting group from this molecule?
-
Strictly No. Trifluoroacetic acid (TFA) is strong enough to ring-open the oxetane, especially in the presence of nucleophiles.
-
Alternative: Use a base-labile protecting group like Fmoc (cleaved with piperidine) or Teoc (cleaved with fluoride).[1] If Boc is unavoidable, use mild conditions:
in DCM or Trimethylsilyl triflate (TMSOTf) with extreme care at low temperature, but yield loss is likely.
Q2: My reaction mixture turned yellow/brown. What happened?
-
This indicates oxidation of the benzylamine . Benzylamines are susceptible to air oxidation to form imines or benzaldehydes.
-
Fix: Degas all solvents with nitrogen/argon sparging before use.[1] Add an antioxidant like BHT if the reaction requires long heating times (though heating is discouraged).
Q3: I see a mass of M+18 in my LCMS. Is this a hydrate?
-
It is likely the ring-opened diol (M +
).[1] This confirms acid contamination in your solvent or LCMS mobile phase.[1] -
Check: Ensure your LCMS modifier is Formic Acid (weak) rather than TFA, and run the sample immediately. If the peak exists in the crude NMR, the ring has opened during the reaction.
Q4: Is the fluorine atom stable?
-
Yes.[1] The aryl fluoride is highly stable and will not eliminate under standard coupling conditions. It serves to lower the electron density of the phenyl ring, which actually helps stabilize the ether linkage against oxidation.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie.
-
Jenkins, K., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Royal Society of Chemistry.
-
BenchChem Technical Data. (2025). Stability of Oxetane Ethers under Acidic Conditions.
Sources
Validation & Comparative
1H NMR and 13C NMR characterization of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Advanced Characterization Guide: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Executive Summary & Structural Strategy
The Molecule: [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a high-value intermediate in fragment-based drug discovery (FBDD). It combines three critical medicinal chemistry motifs:
-
Oxetane Ether: A solubility-enhancing bioisostere for gem-dimethyl or carbonyl groups, offering lower lipophilicity (LogD) than standard alkyl ethers.
-
Fluorine Handle: Modulates pKa and metabolic stability while providing a distinct NMR handle (
F). -
Benzylic Amine: A versatile coupling partner for scaffold elaboration.
The Challenge:
Standard characterization often fails to distinguish the oxetane ring from isomeric impurities (e.g., ring-opened allyl alcohols) or confirm the regiochemistry of the fluorine atom relative to the ether linkage. Furthermore, the oxetane ring is acid-sensitive, making standard CDCl
The Solution:
This guide provides a comparative NMR profiling strategy (
Critical Protocol: Sample Preparation (The "Pro" Insight)
WARNING: Oxetanes are acid-labile. Standard CDCl
Recommended Protocol:
-
Solvent Selection:
-
Preferred:DMSO-d
. It is non-acidic and solubilizes the polar amine salt well. -
Alternative:CDCl
(Neutralized) . If chloroform must be used, pass it through a small plug of basic alumina or store it over anhydrous K CO for 2 hours prior to use.
-
-
Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent.
-
Reference: Use TMS (0.00 ppm) or residual solvent peaks (DMSO: 2.50 ppm / 39.5 ppm; CDCl
: 7.26 ppm / 77.16 ppm).[1]
Comparative NMR Profiling
The following data compares the target molecule against two common alternatives: its Non-Fluorinated Analog (lacks the
Table 1: H NMR Diagnostic Signals (400 MHz, DMSO-d )
| Proton Region | Target Molecule | Non-Fluorinated Analog | Isopropyl Analog (Alternative) | Diagnostic Note |
| Oxetane Ring (H-2', H-4') | Absent | The "Butterfly" pattern.[1] Oxetane protons appear as two sets of multiplets (AA'BB' system) due to ring puckering. | ||
| Ether Linkage (H-3' / CH) | The oxetane methine is significantly deshielded compared to isopropyl.[1] | |||
| Aromatic H-2 (Ortho to F) | Key Differentiator: Large H-F coupling confirms F position.[1] | |||
| Aromatic H-5 (Ortho to O) | F-coupling is smaller (meta to F).[1] | |||
| Benzylic CH | Singlet.[1] Shifts downfield if converted to HCl salt. | |||
| Isopropyl Methyls | Absent | Absent | Strong doublet indicates incorrect structure (alkyl ether).[1] |
Table 2: C NMR & F NMR Validation
| Nucleus | Signal | Multiplicity ( | Structural Proof |
| dd or m | Regiochemistry: The chemical shift is characteristic of an ortho-alkoxy fluorobenzene. | ||
| C-F (C-3) | d, | Definitive proof of C-F bond. | |
| Oxetane CH | Distinctive high-field shift for strained ether carbons. | ||
| Oxetane CH (C-3') | Diagnostic for 3-substituted oxetane.[1] |
Visualization: Characterization Workflow
The following decision tree outlines the logical flow for validating the batch quality and structure.
Caption: Logical workflow for structural validation, prioritizing oxetane stability and fluorine regiochemistry checks.
Detailed Interpretation of Signals
A. The "Butterfly" Effect (Oxetane Protons)
In a 3-substituted oxetane, the protons at positions 2 and 4 are chemically equivalent (due to the plane of symmetry) but magnetically non-equivalent if the rotation of the substituent is restricted or if the ring puckers.
-
Observation: You will not see a simple doublet. You will see a complex AA'BB' or AB pattern around 4.5–4.9 ppm.
-
Validation: Integration must equal 4 protons relative to the benzylic CH
(2 protons). If integration is <4, ring degradation has occurred.[1]
B. The Fluorine Splitting (Regiochemistry)
The fluorine atom at position 3 exerts a powerful "through-bond" coupling effect on the aromatic protons.
-
H-2 (The "Isolated" Proton): This proton is "sandwiched" between the Benzylic amine (Pos 1) and the Fluorine (Pos 3). It typically shows a Doublet of Doublets (dd) .
-
H-5 (The "Neighbor" Proton): Located at position 5, ortho to the ether oxygen and meta to the fluorine.
-
(H5-F3)
6–8 Hz (Meta coupling is smaller than Ortho).[1]
-
(H5-F3)
References
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]
- Foundational text on oxetane NMR shifts, stability, and use as bioisosteres.
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[1] [1]
- Essential for identifying solvent peaks and impurities in DMSO/CDCl3.
-
Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons.[3]
- Authoritative source for F- H coupling constants in arom
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1]
- Advanced structural analysis of oxetane deriv
Sources
mass spectrometry fragmentation patterns of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
An In-Depth Guide to the Mass Spectrometric Fragmentation of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
A Comparative Analysis for Drug Development & Metabolite Identification
Introduction
In modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities and their metabolites is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose. The fragmentation pattern of a molecule provides a unique fingerprint, offering profound insights into its chemical structure.
This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine (Molecular Formula: C₁₀H₁₂FNO₂, Monoisotopic Mass: 197.0855 u). This compound incorporates several key functional groups relevant to medicinal chemistry: a benzylamine moiety, a fluoroaromatic ring, and a strained oxetane ring linked via an ether bond. Understanding the interplay of these groups during fragmentation is critical for its unambiguous identification in complex matrices, such as in metabolic profiling or impurity analysis.
We will explore the predictable fragmentation pathways under Collision-Induced Dissociation (CID), propose a robust experimental protocol for data acquisition, and compare how these patterns might be influenced by different mass analyzer technologies.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine in positive-ion electrospray ionization (ESI) will primarily proceed from its protonated form, [M+H]⁺ (m/z 198.0928). The basic nitrogen of the primary amine is the most likely site of protonation. The subsequent fragmentation is dictated by the relative stabilities of the resulting product ions and neutral losses. We can anticipate three primary fragmentation cascades originating from the benzylamine core, the ether linkage, and the strained oxetane ring.
Key Fragmentation Sites of the Target Molecule
Caption: Key structural motifs influencing fragmentation.
Experimental Protocol for High-Resolution MS/MS Analysis
This protocol is designed for a high-resolution Q-TOF or Orbitrap mass spectrometer, ensuring accurate mass measurements for confident fragment assignments.
1. Sample Preparation & Infusion:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.
-
Rationale: Formic acid serves as a proton source, promoting the formation of the [M+H]⁺ ion essential for positive-mode ESI analysis. The acetonitrile/water mixture is a common mobile phase that ensures good solubility and ionization efficiency.
-
2. Mass Spectrometer Parameters (Example: Q Exactive Orbitrap):
-
Ionization Mode: ESI, Positive
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
S-Lens RF Level: 50
3. Full MS (MS1) Scan Parameters:
-
Resolution: 70,000
-
AGC Target: 3e6
-
Maximum IT: 100 ms
-
Scan Range: m/z 70–300
-
Rationale: This scan confirms the presence and accurate mass of the precursor ion ([M+H]⁺ at m/z 198.0928) and assesses its purity.
-
4. Tandem MS (dd-MS2) Parameters:
-
Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Isolation Window: 1.2 m/z
-
Fragmentation Method: Higher-energy C-trap Dissociation (HCD)
-
Stepped Normalized Collision Energy (NCE): 15, 25, 40
-
Rationale: Using stepped collision energy in a single run provides a composite spectrum, capturing both low-energy (stable, larger fragments) and high-energy (smaller, secondary fragments) dissociation pathways, maximizing structural information. HCD, common in Orbitrap instruments, produces information-rich spectra with good fragment ion transmission.[1]
-
In-Depth Analysis of Fragmentation Patterns
Based on established fragmentation mechanisms for related structures, we can predict the major product ions for [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.[2]
Table 1: Predicted Product Ions from [M+H]⁺ (m/z 198.0928)
| Product Ion (m/z) | Neutral Loss (Formula) | Neutral Loss (Mass) | Proposed Fragment Structure | Originating Pathway |
| 181.0662 | NH₃ | 17.0265 | [3-Fluoro-4-(oxetan-3-yloxy)benzyl] cation | Pathway A |
| 153.0356 | C₂H₄O + NH₃ | 61.0530 | [3-Fluoro-4-hydroxy-benzyl] cation fragment | Pathway C |
| 141.0350 | C₃H₅O + NH₃ | 74.0530 | [3-Fluoro-4-hydroxyphenyl] cation | Pathway C |
| 125.0401 | C₃H₅NO₂ | 73.0477 | [Fluorotropylium] cation derivative | Pathway B/C |
| 109.0295 | C₄H₇NO₂ | 89.0633 | [Fluorophenyl] cation | Pathway B |
Pathway A: Dominant Benzylamine Fragmentation
The most favorable and lowest-energy fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (NH₃).[3][4]
-
[M+H]⁺ → m/z 181.0662 + NH₃: The protonated amine group readily facilitates the elimination of a neutral ammonia molecule. This reaction is charge-directed and results in the formation of a highly stable, resonance-delocalized benzylic carbocation. This ion is expected to be the base peak in the MS/MS spectrum, especially at lower collision energies.
Pathway B: Ether Linkage and Oxetane Ring Cleavage
Fragmentation can also be initiated at the ether linkage or within the strained oxetane ring. Cleavage of the aryl C-O bond is a known pathway for aryl ethers.[5][6]
-
[M+H]⁺ → m/z 109.0295: Cleavage of the C-O ether bond with charge retention on the aromatic portion would lead to a fluorophenyl cation after subsequent losses, though this is a higher-energy process.
-
Oxetane Ring Opening: Four-membered cyclic ethers are known to undergo ring-opening followed by the loss of small neutral molecules like ethene or formaldehyde.[7][8] This can occur directly from the precursor ion or, more likely, from a primary fragment ion.
Pathway C: Secondary Fragmentation Cascades
The highly abundant benzyl cation at m/z 181.0662 serves as the primary precursor for a cascade of secondary fragmentations.
-
m/z 181.0662 → m/z 153.0356 + C₂H₄ (Ethene): The oxetane moiety in the benzyl cation can fragment, losing a molecule of ethene. This is a characteristic loss for four-membered rings.
-
m/z 181.0662 → m/z 125.0401 + C₃H₄O (Acrolein): A more complex rearrangement and cleavage of the oxetane ring can lead to the loss of acrolein, resulting in a highly stabilized fluorotropylium-like ion.
Visualizing the Fragmentation Cascade
The following diagram illustrates the interconnected primary and secondary fragmentation pathways originating from the protonated molecule.
Caption: Primary fragmentation pathways of protonated [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.
Comparative Analysis: Instrument-Dependent Fragmentation
The observed fragmentation pattern can vary depending on the mass analyzer and the method of dissociation.
-
Quadrupole Ion Trap (QIT): In an ion trap, CID is a resonant excitation process that occurs over a longer timescale. This often favors the lowest-energy fragmentation pathway, meaning the spectrum might be dominated by the loss of ammonia (m/z 181.0662) with less efficient secondary fragmentation. Ion traps can also exhibit a "low mass cutoff," potentially hindering the detection of very small fragment ions.[9]
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments utilize a collision cell filled with a neutral gas (like argon) for CID. This is a beam-type experiment where fragmentation occurs "on-the-fly." This process is generally more energetic than in an ion trap and can produce a richer spectrum with a greater abundance of secondary and tertiary fragments.[9]
-
Orbitrap (HCD): Higher-energy C-trap Dissociation (HCD) is also a beam-type CID experiment that occurs in a dedicated HCD cell. It is known for producing high-resolution, rich fragmentation spectra that include both backbone cleavages and side-chain losses without the low-mass cutoff issues of ion traps.[1] This makes it exceptionally well-suited for detailed structural elucidation, as it is likely to reveal fragments from all the pathways described above.
Conclusion
The mass spectrometric fragmentation of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is predicted to be a well-defined process, governed by the chemistry of its constituent functional groups. The primary and most characteristic fragmentation is the neutral loss of ammonia from the protonated benzylamine core to form a stable benzylic cation at m/z 181.0662. This ion subsequently undergoes further dissociation via cleavage of the strained oxetane ring. By employing high-resolution mass spectrometry with stepped collision energy, a rich and informative spectrum can be obtained, enabling the confident identification of this molecule and its potential metabolites or analogues. This guide provides the foundational knowledge and a practical experimental framework for researchers engaged in the structural characterization of novel pharmaceutical compounds.
References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed, [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed, [Link]
-
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC, [Link]
-
Mass Spectrometry: Fragmentation. Southern Illinois University, [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect, [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate, [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd, [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate, [Link]
-
Fragmentation (mass spectrometry). Wikipedia, [Link]
-
Chemical Space Exploration of Oxetanes. PMC, [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, [Link]
-
Benzene and substituted derivatives. MassBank, [Link]
-
Mass Spectrometric Analysis. Aliphatic Amines. ACS Publications, [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide, [Link]
-
Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing, [Link]
-
EID Fragmentation for Structural Elucidation. Bruker, [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]
-
Collision-induced dissociation. Wikipedia, [Link]
-
Understanding differences in CID fragmentation in a mass spectrometer. MS Vision, [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed, [Link]
-
Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC, [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications, [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC, [Link]
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- 9. msvision.com [msvision.com]
A Comparative Guide to the Crystallographic and Conformational Landscape of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Introduction: The Architectural Nuances of a Modern Medicinal Chemistry Scaffold
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on a profound understanding of their three-dimensional architecture. The conformation of a molecule—its spatial arrangement of atoms—is intrinsically linked to its physicochemical properties and its ability to interact with biological targets. [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine stands as a pertinent example of a scaffold integrating several key motifs favored in modern medicinal chemistry: a fluorinated phenyl ring, an oxetane moiety, and a benzylic amine. Each of these components contributes uniquely to the molecule's overall shape, polarity, and metabolic stability.
The oxetane ring, a four-membered cyclic ether, has garnered significant interest as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved aqueous solubility and metabolic stability.[1][2] The fluorine substituent provides a powerful tool for modulating electronic properties and blocking metabolic pathways. The primary amine serves as a crucial interaction point and a handle for further chemical elaboration.
This guide presents a comprehensive analysis of the likely crystallographic features and conformational preferences of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine. In the absence of a publicly available crystal structure for this specific molecule, we will employ a comparative approach, drawing upon crystallographic data from structurally related compounds to infer its conformational behavior. This analysis provides a robust framework for researchers engaged in the design and optimization of drug candidates incorporating this promising scaffold.
Inferred Conformational Properties of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
The overall conformation of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is determined by the interplay of several factors, including the puckering of the oxetane ring and the rotational freedom around the key single bonds.
The Puckered Nature of the Oxetane Ring
The four-membered oxetane ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[3] The degree of puckering can be influenced by the substituents on the ring. This puckering is a critical feature, contributing to the three-dimensional character of the molecule.
Rotational Freedom and Key Torsion Angles
The key degrees of rotational freedom that dictate the overall molecular shape are the torsion angles around the C(aryl)-O bond, the O-C(oxetane) bond, and the C(aryl)-C(methanamine) bond. The interplay between these rotations determines the relative orientation of the phenyl ring, the oxetane moiety, and the aminomethyl group.
The following diagram illustrates the key structural features and rotational degrees of freedom.
Caption: Key rotational degrees of freedom in [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.
Comparative Crystallographic Analysis
To substantiate our conformational predictions, we will now turn to the experimental crystallographic data of closely related structures.
Primary Comparator: Oxetane Ethers
A recent study on the synthesis and structure of oxetane ethers provides invaluable insight.[4][5] The crystal structures of 2-(4-methoxyphenyl)-2-methyl-3-(propan-2-yloxy)oxetane (1 ) and 2-(4-methoxyphenyl)-2-methyl-3-(pentan-3-yloxy)oxetane (2 ) reveal a significant twist of the aryl ring relative to the ether linkage, a feature that enhances the molecule's three-dimensionality. This is in contrast to the flatter conformation often observed in analogous ester-containing compounds.[4][5]
| Parameter | Oxetane Ether 1 [4][5] | Oxetane Ether 2 [4][5] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.34 | 10.99 |
| b (Å) | 12.11 | 11.89 |
| c (Å) | 11.27 | 13.12 |
| β (°) ** | 108.6 | 109.9 |
| Volume (ų) ** | 1337.9 | 1612.4 |
| Key Torsion Angle (°) | ~80 (Aryl-O-C-C) | ~80 (Aryl-O-C-C) |
The observed torsion angle of approximately 80° for the Ar-O-C-C linkage in these oxetane ethers strongly suggests that the phenyl ring in [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is also significantly twisted out of the plane of the ether oxygen and the attached oxetane carbon. This non-planar conformation is a critical feature for molecular recognition, as it presents a more defined three-dimensional shape to a binding pocket.
Secondary Comparator: (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
To gain insight into the fluorophenyl portion and potential intermolecular interactions, we consider the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.[6][7] This molecule, while different in its core structure, contains a 4-fluorophenyl group and an ether linkage to another aromatic ring, providing relevant data on bond lengths and packing interactions.
| Parameter | (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one[6][7] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 24.36 |
| b (Å) | 7.49 |
| c (Å) | 7.48 |
| **Volume (ų) ** | 1364.6 |
In the crystal packing of this compound, intermolecular C—H⋯O and C—H⋯F hydrogen bonds, as well as π–π stacking, are observed.[6][7] These types of interactions are also anticipated to play a significant role in the crystal packing of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine, with the primary amine group providing a strong hydrogen bond donor.
The following diagram illustrates the structural comparison between the target molecule and the primary comparator.
Caption: Structural comparison highlighting key similarities.
Hypothetical Experimental Protocols for Conformation Determination
While we have inferred the conformational properties, definitive elucidation would require experimental characterization. The following protocols outline the standard methodologies for such an investigation.
Protocol 1: Single Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a modern X-ray diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to achieve the best possible fit.
-
Caption: Workflow for single crystal X-ray diffraction.
Conclusion
Based on a comparative analysis of structurally related compounds with known crystal structures, we can confidently infer key conformational features of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine. The molecule is expected to adopt a non-planar conformation, characterized by a puckered oxetane ring and a significant twist at the ether linkage, imparting a distinct three-dimensional architecture. This inherent three-dimensionality is a desirable trait in drug candidates, as it can lead to enhanced binding affinity and selectivity for biological targets. The insights provided in this guide serve as a valuable resource for researchers working with this and related molecular scaffolds, enabling more informed decisions in the design and optimization of novel therapeutics.
References
-
Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available at: [Link]
-
Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available at: [Link]
-
Ma, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]
-
Gabriela, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Rogers-Evans, M., et al. (2020). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. ResearchGate. Available at: [Link]
-
PubChem. 4-(oxetan-3-yloxy)aniline. PubChem. Available at: [Link]
-
Smith, A. B., et al. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
-
Müller, K., et al. (2018). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). NIH. Available at: [Link]
-
Smith, A. B., et al. (2022). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. PMC. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine: Safe Handling & Disposal Protocol
Executive Directive
This guide defines the operational safety and disposal protocols for [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine . This molecule presents a unique "dual-threat" profile in waste management:
-
The Oxetane Ring: A strained cyclic ether susceptible to rapid, exothermic ring-opening polymerization in the presence of Lewis or Brønsted acids.
-
The Fluorinated Amine: A basic moiety that generates hydrofluoric acid (HF) and nitrogen oxides (NOx) upon combustion.
IMMEDIATE ACTION: Do NOT dispose of this compound in standard "Organic Acid" waste streams. Segregate strictly into Basic/Neutral Organic waste streams destined for high-temperature incineration.
Chemical Hazard Profile & Causality
To manage risk, we must understand the molecular mechanics driving that risk.
| Feature | Structural Moiety | Operational Hazard | Causality (The "Why") |
| Ring Strain | Oxetane (4-membered ether) | Exothermic Polymerization | ~107 kJ/mol ring strain makes the oxygen lone pair highly reactive to protonation. Acid contact triggers runaway ring opening. |
| Basicity | Primary Methanamine | Incompatibility | The amine group ( |
| Halogenation | Aryl Fluorine | Toxic Combustion Byproducts | Standard incineration generates HF gas. Disposal facilities must use scrubbers; waste manifests must declare "Halogenated Organics." |
The "Self-Validating" Safety System
A self-validating system in chemical safety means the protocol itself prevents error. For this compound, the system is pH-Logic Segregation :
-
Rule: If the waste stream pH < 7, this compound is rejected.
-
Validation: Use pH strips on the receiving waste container before addition. If acidic, the addition is halted. This simple step prevents the Amine-Acid exotherm and the Oxetane-Acid polymerization simultaneously.
Waste Segregation Logic
The following decision tree illustrates the critical routing logic required to prevent accidental polymerization or toxic gas evolution in the lab.
Figure 1: Waste segregation logic focusing on pH compatibility to prevent oxetane ring-opening.
Operational Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
RCRA Classification (USA): Likely D001 (Ignitable) or D003 (Reactive - potential) depending on purity, but default to D000 (Non-listed Hazardous) if not specifically characterized. Labeling: "Hazardous Waste - Toxic, Halogenated Organic Solid."
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Do not mix with solid oxidizers (e.g., permanganates) or solid acids (e.g., p-toluenesulfonic acid).
-
Lab Packing:
-
Place the sealed primary container into a larger shipping drum (Lab Pack).
-
Fill void space with vermiculite or clay absorbent.
-
Crucial: Mark the drum manifest clearly as "Contains Fluorinated Organics" to ensure the incineration facility utilizes HF scrubbers.
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Solvent Compatibility: Compatible with alcohols, chlorinated solvents (DCM), and simple esters. Incompatible with acidic aqueous streams.
-
pH Check: Verify the receiving carboy is Neutral or Basic (pH ≥ 7).
-
Add & Vent: Add the solution slowly. Leave the cap loose for 30 minutes to ensure no pressure buildup from unexpected reactions.
-
Manifesting:
-
List all solvents (e.g., "90% Dichloromethane, 10% [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine").
-
Check the "Halogenated" box on the waste tag.
-
Emergency Spill Response
In the event of a spill, the priority is containment followed by non-reactive absorption . Do NOT attempt to neutralize with acid.
Figure 2: Spill response workflow emphasizing the avoidance of acid neutralization.
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area. The amine moiety may cause respiratory irritation.[1]
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL) and outside a hood, use a half-mask respirator with organic vapor cartridges.
-
Absorb: Use Vermiculite or Diatomaceous Earth .
-
Warning: Do not use "Acid Neutralizer" powders (often citric acid based). These will trigger the oxetane ring opening and generate heat.
-
-
Clean: Once absorbed, sweep into a bag. Wipe the surface with a dilute soap solution (surfactant), then water.
References & Authority
The following sources provide the regulatory and chemical grounding for this protocol.
-
United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2][3] (While this molecule is not a PFAS surfactant, the incineration protocols for C-F bonds apply). [Link]
-
National Institutes of Health (NIH) - PubChem. Oxetane Compound Summary: Stability and Reactivity. (General reactivity data for the oxetane class). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on segregation of incompatible waste streams). [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
